2-Hydrazino-5,6-dihydrobenzo[h]quinazoline
Overview
Description
2-Hydrazino-5,6-dihydrobenzo[h]quinazoline is a heterocyclic compound with the molecular formula C₁₂H₁₂N₄. It is a derivative of benzo[h]quinazoline, characterized by the presence of a hydrazino group at the second position.
Mechanism of Action
Target of Action
It is known that benzoquinazolines, a class of compounds to which 2-hydrazino-5,6-dihydrobenzo[h]quinazoline belongs, have a wide range of pharmacological effects . These effects include roles as anticancer, antimicrobial, anti-monoamine oxidase, anticonvulsant, antiviral, antinociceptive, antioxidant, antineoplastic, antituberculosis, antiplatelet, and antiphlogistic agents .
Mode of Action
It has been noted that a 2-aminoacyl derivative of 5,6-dihydrobenzo[h]quinazoline exhibited strong antiphlogistic activity and a modest antiplatelet impact in vitro on arachidonic acid-induced aggregation . This suggests that this compound may interact with its targets to modulate these biological processes.
Biochemical Pathways
Given the wide range of pharmacological effects attributed to benzoquinazolines, it can be inferred that this compound may affect multiple biochemical pathways .
Result of Action
It has been noted that a 2-aminoacyl derivative of 5,6-dihydrobenzo[h]quinazoline exhibited strong antiphlogistic activity and a modest antiplatelet impact in vitro on arachidonic acid-induced aggregation . This suggests that this compound may have similar effects at the molecular and cellular level.
Biochemical Analysis
Cellular Effects
Quinazoline derivatives have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that quinazoline derivatives can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
The synthesis of 2-Hydrazino-5,6-dihydrobenzo[h]quinazoline typically involves the reaction of chalcone with guanidine under specific conditions. The reaction is carried out in a suitable solvent, and the product is purified through recrystallization . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
2-Hydrazino-5,6-dihydrobenzo[h]quinazoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of quinazoline derivatives.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: The hydrazino group can participate in substitution reactions, forming various substituted quinazolines. Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Hydrazino-5,6-dihydrobenzo[h]quinazoline has several scientific research applications:
Medicinal Chemistry: It has shown potential as an anticancer agent by inhibiting tubulin polymerization, which is crucial for cell division.
Biology: It is used in studies related to cell apoptosis and other cellular processes.
Industry: This compound is explored for its potential use in the synthesis of other complex organic molecules.
Comparison with Similar Compounds
2-Hydrazino-5,6-dihydrobenzo[h]quinazoline can be compared with other quinazoline derivatives such as:
4-Phenyl-5,6-dihydrobenzo[h]quinazoline: Similar in structure but with a phenyl group at the fourth position, showing different biological activities.
2-Amino-5,6-dihydrobenzo[h]quinazoline: Lacks the hydrazino group, leading to different chemical reactivity and applications.
2-Hydrazinoquinazoline: Similar but without the dihydrobenzo ring, affecting its stability and reactivity.
Properties
IUPAC Name |
5,6-dihydrobenzo[h]quinazolin-2-ylhydrazine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4/c13-16-12-14-7-9-6-5-8-3-1-2-4-10(8)11(9)15-12/h1-4,7H,5-6,13H2,(H,14,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHTIXIGOAAUTFV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CN=C(N=C2C3=CC=CC=C31)NN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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